molecular formula C12H10O4S B12903689 1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one CAS No. 116538-87-5

1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one

Cat. No.: B12903689
CAS No.: 116538-87-5
M. Wt: 250.27 g/mol
InChI Key: YXCTXLXZOIRBCZ-UHFFFAOYSA-N
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Description

1-(5-(Phenylsulfonyl)furan-2-yl)ethanone is an aromatic compound with the molecular formula C12H10O4S and a molecular weight of 250.27 g/mol It is characterized by the presence of a furan ring substituted with a phenylsulfonyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-(5-(Phenylsulfonyl)furan-2-yl)ethanone typically involves the reaction of furan derivatives with phenylsulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(5-(Phenylsulfonyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Scientific Research Applications

1-(5-(Phenylsulfonyl)furan-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Phenylsulfonyl)furan-2-yl)ethanone involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity . These interactions can affect various biochemical pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

1-(5-(Phenylsulfonyl)furan-2-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of 1-(5-(Phenylsulfonyl)furan-2-yl)ethanone lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

116538-87-5

Molecular Formula

C12H10O4S

Molecular Weight

250.27 g/mol

IUPAC Name

1-[5-(benzenesulfonyl)furan-2-yl]ethanone

InChI

InChI=1S/C12H10O4S/c1-9(13)11-7-8-12(16-11)17(14,15)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

YXCTXLXZOIRBCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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